N-[1-(2,4-dimethylphenyl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common reagents used in the synthesis include various aryl halides, amines, and coupling agents. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 2’,4’-dimethyl-: A simpler compound with a similar aromatic structure.
2,4-Dimethylacetophenone: Another related compound with similar functional groups.
4-Acetyl-m-xylene: Shares structural similarities with the target compound.
Uniqueness
N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its complex structure, which includes multiple aromatic rings and functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H30N4O |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H30N4O/c1-7-31-26-25(20(6)30-31)23(15-24(29-26)21-11-8-16(2)9-12-21)27(32)28-19(5)22-13-10-17(3)14-18(22)4/h8-15,19H,7H2,1-6H3,(H,28,32) |
InChI Key |
OIWIHZVAMLOJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC(C)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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